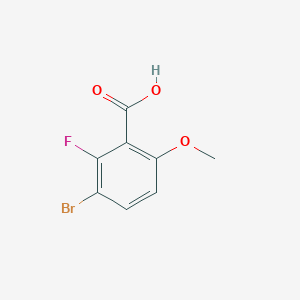

3-Bromo-2-fluoro-6-methoxybenzoic acid

Beschreibung

3-Bromo-2-fluoro-6-methoxybenzoic acid (C₈H₆BrFO₃, molecular weight: 249.04 g/mol) is a halogenated benzoic acid derivative featuring bromine (Br), fluorine (F), and methoxy (OCH₃) substituents at positions 3, 2, and 6, respectively, on the aromatic ring. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its functional groups enable further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions . Its methoxy group enhances solubility in polar solvents compared to non-polar analogs, while the electron-withdrawing fluorine and bromine atoms influence reactivity and regioselectivity in subsequent reactions .

Eigenschaften

IUPAC Name |

3-bromo-2-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIPJDXUWXKCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449008-25-6 | |

| Record name | 3-bromo-2-fluoro-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Halogenation and Carboxylation of Methoxybenzoic Derivatives

A process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid, a close analog, involves:

- Step 1: Synthesis of 2-bromo-m-dimethoxybenzene by bromination of 2-bromoresorcinol in methanol with methyl sulfate and potassium hydroxide at low temperature (-5°C), followed by extraction and drying.

- Step 2: Conversion of 2-bromo-m-dimethoxybenzene to 2,6-dimethoxybenzoic acid via reaction with magnesium powder in anhydrous diethyl ether and subsequent carbonation with carbon dioxide gas, followed by acidification and extraction.

- Step 3: Bromination of 2,6-dimethoxybenzoic acid in dioxane with bromine under stirring for 2 hours to afford 3-bromo-2,6-dimethoxybenzoic acid, followed by solvent recovery, solid separation, and recrystallization from ethanol for purification.

This method highlights the importance of controlled bromination and carbonation steps to achieve regioselective substitution and high purity.

Fluorination and Oxidation to Fluoro-Methoxybenzoic Acids

A patent describes the preparation of 2,3-difluoro-6-methoxybenzoic acid starting from 2,3-bis-fluoro-6-methoxybenzaldehyde:

- The aldehyde is reacted with an aqueous potassium hydroxide solution.

- Hydrogen peroxide is slowly added while the mixture is heated to 70°C and maintained for 2 hours to achieve oxidation to the carboxylic acid.

- After cooling, the product is extracted with dichloromethane and ethyl acetate, acidified to pH 2, and purified by repeated precipitation using petroleum ether.

This method demonstrates the utility of oxidative conversion of fluorinated benzaldehydes to the corresponding benzoic acids with high yield and purity.

Bromination of Methoxybenzoic Acid Derivatives

Bromination of methoxy-substituted benzoic acids is typically performed with bromine in organic solvents such as trichloromethane or dioxane under controlled temperature and stirring conditions. The reaction time is often around 2 hours, with bromine added dropwise to avoid over-bromination.

Oxidation of Bromotoluenes to Bromobenzoic Acids

Oxidation of bromotoluene derivatives using potassium permanganate (KMnO4) in aqueous media at reflux can convert methyl groups to carboxylic acids while retaining halogen substituents on the aromatic ring. This method has been used to synthesize related compounds such as 3-bromo-2-chlorobenzoic acid.

Representative Reaction Scheme for this compound

Based on the above methods, a plausible synthetic route includes:

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material synthesis | 2-fluoro-6-methoxybenzaldehyde or 2-fluoro-6-methoxybenzene | Provides fluorinated methoxy aromatic core |

| 2 | Bromination | Bromine in dioxane or trichloromethane, stirring, 0–25°C, 2 h | Introduces bromine at position 3 selectively |

| 3 | Oxidation to acid | Aqueous KOH, hydrogen peroxide, 70°C, 2 h | Converts aldehyde/methyl to carboxylic acid |

| 4 | Acidification and extraction | Acidify to pH 2 with HCl, extract with ethyl acetate | Isolates the carboxylic acid product |

| 5 | Purification | Recrystallization from ethanol or petroleum ether | Obtains high purity this compound |

Detailed Experimental Data and Conditions

| Parameter | Typical Values / Conditions |

|---|---|

| Bromination solvent | Dioxane, trichloromethane |

| Bromine amount | 15–25 mL per ~70 g substrate |

| Temperature | 0 to 25°C during bromination |

| Reaction time | 2 hours |

| Oxidation reagents | Potassium hydroxide (aqueous), hydrogen peroxide (29.5%) |

| Oxidation temperature | 70°C |

| Oxidation time | 2 hours |

| Acidification pH | ~2 (using concentrated HCl) |

| Extraction solvents | Dichloromethane, ethyl acetate |

| Purification | Repeated precipitation with petroleum ether or recrystallization with ethanol |

| Yield | Often >70% for bromination and oxidation steps (varies with scale) |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm substitution patterns and purity.

- Thin Layer Chromatography (TLC) is used to monitor reaction completion.

- Purity is enhanced by multiple recrystallizations and solvent extractions.

Summary of Advantages and Considerations

- The stepwise approach allows selective introduction of bromine and fluorine substituents.

- Oxidation of aldehyde or methyl groups to carboxylic acid is efficiently achieved using hydrogen peroxide under alkaline conditions.

- Purification by solvent extraction and recrystallization ensures high purity suitable for chemical and biological applications.

- Reaction conditions such as temperature control and slow addition of reagents are critical to avoid over-substitution or decomposition.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-fluoro-6-methoxybenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the carboxylic acid group.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoic acids with different functional groups replacing the bromine or fluorine atoms.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aromatic rings.

Reduction Reactions: The reduction of the carboxylic acid group yields alcohols or aldehydes, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-2-fluoro-6-methoxybenzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor antagonists, contributing to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is employed in the synthesis of agrochemicals and specialty chemicals, enhancing the performance and efficacy of various products .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-fluoro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and methoxy groups on the benzene ring influences its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities of 3-bromo-2-fluoro-6-methoxybenzoic acid to other halogenated benzoic acids are summarized below. Key differences lie in substituent positions, electronic effects, and applications.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects :

- Methoxy vs. Methyl : The methoxy group in this compound enhances polarity and solubility in polar solvents compared to its methyl analog (3-bromo-6-fluoro-2-methylbenzoic acid) .

- Halogen Differences : Chloro-substituted analogs (e.g., 3-bromo-6-chloro-2-methoxybenzoic acid) exhibit higher molecular weights and increased irritation risks compared to fluoro-substituted compounds .

- Trifluoromethyl Group : The trifluoromethyl analog (3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid) has significantly stronger electron-withdrawing effects, increasing the acidity of the carboxylic acid group and altering reactivity in nucleophilic substitutions .

Synthetic Utility :

- The methoxy group in this compound facilitates regioselective Suzuki-Miyaura couplings, as seen in its boronic acid derivatives (e.g., 2-bromo-6-fluoro-3-methoxyphenylboronic acid) .

- Methyl-substituted analogs (e.g., 3-bromo-6-fluoro-2-methylbenzoic acid) are synthesized via bromination of 2-fluoro-6-methylbenzoic acid with high yields (90%), highlighting efficient scalability .

Safety and Handling: Chloro-substituted compounds (e.g., 3-bromo-6-chloro-2-methoxybenzoic acid) carry higher hazards (skin/eye irritation, H315/H319) compared to fluoro analogs, which lack explicit hazard data in the evidence .

Biologische Aktivität

3-Bromo-2-fluoro-6-methoxybenzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its unique structure, characterized by the presence of bromine, fluorine, and methoxy groups, suggests a range of interactions with biological systems that could lead to significant therapeutic applications.

- Molecular Formula : C8H6BrF O3

- Molecular Weight : Approximately 235.04 g/mol

- Structure : The compound features a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms often enhances lipophilicity and alters binding affinities to enzymes and receptors, potentially leading to:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The halogen substituents can enhance the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound. Results showed:

- Inhibition Zone : The compound displayed a notable inhibition zone against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for both bacterial strains.

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). Key findings included:

- Cell Viability Reduction : Treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM).

- Mechanism of Action : Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | C8H4BrF4O2 | Contains trifluoromethyl group instead |

| 4-Bromo-3-methoxybenzoic acid | C9H9BrO3 | Lacks fluorine; different substitution |

| 5-Bromo-4-hydroxybenzoic acid | C7H7BrO3 | Hydroxy group instead of methoxy |

Q & A

Q. Table 1: Related Compounds and Their Bromination Positions

| Compound | CAS RN | Bromination Position | Reference |

|---|---|---|---|

| 6-Bromo-2-fluoro-3-methoxyphenylboronic acid | 871126-17-9 | 6-position | |

| 3-Bromo-5-fluoro-4-methylbenzoic acid | 1191988-29-0 | 3-position |

How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times with standards (e.g., Kanto Reagents lists >95% purity for similar brominated benzoic acids) .

- NMR : ¹H/¹³C NMR should show distinct peaks for methoxy (~δ 3.8 ppm), fluorine coupling (²J₃-Br and ³J-F), and aromatic protons. (NIST mass spec data) supports fragmentation patterns for validation .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M-H]⁻ at m/z 247.98 (calculated for C₈H₅BrFO₃).

Q. Table 2: Analytical Standards for Related Compounds

| Compound | Purity | Method (HPLC/GC) | Reference |

|---|---|---|---|

| 3-Bromo-5-fluoro-4-methylbenzoic acid | >97.0% | HLC | |

| 2-Bromo-6-fluorobenzoic acid | >95.0% | HLC |

What strategies minimize competing side reactions during halogenation of poly-substituted benzoic acids?

Advanced Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic side reactions. For example, bromination of 4-Bromo-5-fluoro-2-methylbenzaldehyde at 0°C improved selectivity .

- Directed Ortho-Metalation : Use directing groups (e.g., boronic acids in Suzuki couplings) to enhance regioselectivity. highlights boronic acid intermediates for controlled functionalization .

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups via silylation) to prevent undesired electrophilic attack .

How do substituent electronic effects influence cross-coupling reactivity in this compound?

Advanced Answer:

- Electron-Withdrawing Groups : Fluorine and bromine decrease electron density at the aromatic ring, slowing oxidative addition in Suzuki-Miyaura couplings. Use Pd catalysts with strong electron-donating ligands (e.g., SPhos) to enhance activity .

- Steric Effects : Methoxy groups at the 6-position hinder access to the 3-bromo site. Bulkier ligands (e.g., XPhos) improve turnover in sterically crowded systems .

What are optimal storage conditions for halogenated benzoic acids to prevent degradation?

Basic Answer:

- Temperature : Store at 0–6°C in airtight containers to slow hydrolysis (e.g., 4-Bromo-5-fluoro-2-methylbenzaldehyde requires refrigeration) .

- Light Sensitivity : Protect from UV light to avoid debromination. recommends amber glassware for light-sensitive analogs .

- Desiccants : Use silica gel to minimize moisture-induced decomposition .

Can computational methods predict regioselectivity in further functionalization reactions?

Advanced Answer:

- DFT Calculations : Model transition states to identify kinetic vs. thermodynamic control. For example, meta-bromination in 3-Bromo-5-fluoro-2-methoxyphenylboronic acid aligns with calculated Fukui indices .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions susceptible to electrophilic attack. Fluorine’s inductive effect directs electrophiles to bromine-adjacent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.